molecular formula C9H9NO3 B2694484 3-hydroxy-6-methoxy-2,3-dihydro-1H-indol-2-one CAS No. 1248148-96-0

3-hydroxy-6-methoxy-2,3-dihydro-1H-indol-2-one

Cat. No.: B2694484
CAS No.: 1248148-96-0
M. Wt: 179.175
InChI Key: QXVWQJVMMCBAQO-UHFFFAOYSA-N
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Description

3-hydroxy-6-methoxy-2,3-dihydro-1H-indol-2-one is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Chemical Reactions Analysis

3-hydroxy-6-methoxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Comparison with Similar Compounds

3-hydroxy-6-methoxy-2,3-dihydro-1H-indol-2-one can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

3-hydroxy-6-methoxy-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-5-2-3-6-7(4-5)10-9(12)8(6)11/h2-4,8,11H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVWQJVMMCBAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(C(=O)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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